5-(dimethylamino)-N,N-diethylnaphthalene-1-sulfonamide
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Overview
Description
5-(Dimethylamino)-N,N-diethylnaphthalene-1-sulfonamide is an organic compound that belongs to the class of naphthalene sulfonamides. This compound is known for its fluorescent properties, making it useful in various scientific applications, particularly in the field of biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylamino)-N,N-diethylnaphthalene-1-sulfonamide typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with diethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-N,N-diethylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction can lead to different naphthalene derivatives.
Scientific Research Applications
5-(Dimethylamino)-N,N-diethylnaphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in the study of protein folding and dynamics due to its fluorescent properties.
Medicine: Investigated for potential use in diagnostic imaging and as a marker in biological assays.
Industry: Utilized in the development of fluorescent dyes and sensors for environmental monitoring
Mechanism of Action
The mechanism of action of 5-(dimethylamino)-N,N-diethylnaphthalene-1-sulfonamide is primarily based on its ability to fluoresce. When exposed to light of a specific wavelength, the compound absorbs the light and re-emits it at a different wavelength. This property is exploited in various applications, such as fluorescence microscopy and spectroscopy. The molecular targets and pathways involved include interactions with proteins and other biomolecules, where the compound can act as a fluorescent tag .
Comparison with Similar Compounds
Similar Compounds
- 5-(Dimethylamino)-1-naphthalenesulfonic acid
- 5-(Dimethylamino)-2-naphthalenesulfonic acid
- Dimethylaminonaphthalene derivatives
Uniqueness
Compared to other similar compounds, 5-(dimethylamino)-N,N-diethylnaphthalene-1-sulfonamide offers unique advantages such as higher fluorescence intensity and better stability under various conditions. These properties make it particularly valuable in applications requiring high sensitivity and precision .
Properties
CAS No. |
60052-80-4 |
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Molecular Formula |
C16H22N2O2S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
5-(dimethylamino)-N,N-diethylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H22N2O2S/c1-5-18(6-2)21(19,20)16-12-8-9-13-14(16)10-7-11-15(13)17(3)4/h7-12H,5-6H2,1-4H3 |
InChI Key |
CUZUMLPKUCJULM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Origin of Product |
United States |
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